2,4-di(4-toluidino)-2-cyclopenten-1-one
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Overview
Description
2,4-di(4-toluidino)-2-cyclopenten-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 4-toluidino groups attached to a cyclopentenone ring. It is primarily used in the synthesis of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-di(4-toluidino)-2-cyclopenten-1-one typically involves the reaction of cyclopentenone with 4-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactions using high-purity starting materials and advanced equipment. The process is optimized to ensure maximum yield and minimal waste. Quality control measures are implemented at various stages of production to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-di(4-toluidino)-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different quinones, while reduction reactions may produce various amines.
Scientific Research Applications
2,4-di(4-toluidino)-2-cyclopenten-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research is being conducted on its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of high-performance materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-di(4-toluidino)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-di(4-toluidino)-2-cyclopenten-1-one: Known for its vibrant color properties and use in dye synthesis.
4-methyl-5-oxo-2,4-di-p-toluidino-tetrahydro-furan-2-carboxylic acid: Another compound with similar structural features and applications in the dye industry.
4-[3,5-bisnitro-2,4-di(4-toluidino)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone: Used in the synthesis of pigments and has similar chemical properties.
Uniqueness
This compound stands out due to its unique cyclopentenone ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2,4-bis(4-methylanilino)cyclopent-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-3-7-15(8-4-13)20-17-11-18(19(22)12-17)21-16-9-5-14(2)6-10-16/h3-11,17,20-21H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWRGCLCNCSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)C(=C2)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386306 |
Source
|
Record name | 2-Cyclopenten-1-one, 2,4-bis[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30005-80-2 |
Source
|
Record name | 2-Cyclopenten-1-one, 2,4-bis[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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